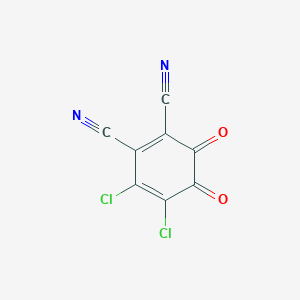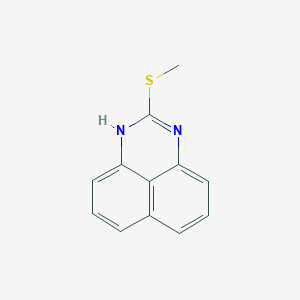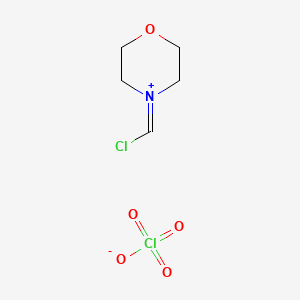
4-(Chloromethylidene)morpholin-4-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethylidene)morpholin-4-ium perchlorate is a chemical compound that belongs to the class of morpholinium salts It is characterized by the presence of a chloromethylidene group attached to the morpholine ring, with a perchlorate anion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethylidene)morpholin-4-ium perchlorate typically involves the reaction of morpholine with chloromethylidene chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloromethylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinium salts.
Aplicaciones Científicas De Investigación
4-(Chloromethylidene)morpholin-4-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Chloromethylidene)morpholin-4-ium perchlorate include:
- 4-(Dichloromethylene)morpholin-4-ium
- Morpholin-4-ium 4-methoxyphenyl (morpholino) phosphinodithioate
Uniqueness
This compound is unique due to its specific chemical structure and properties
Propiedades
Número CAS |
90732-57-3 |
|---|---|
Fórmula molecular |
C5H9Cl2NO5 |
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
4-(chloromethylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C5H9ClNO.ClHO4/c6-5-7-1-3-8-4-2-7;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
NLWYJBPFSLFQEG-UHFFFAOYSA-M |
SMILES canónico |
C1COCC[N+]1=CCl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


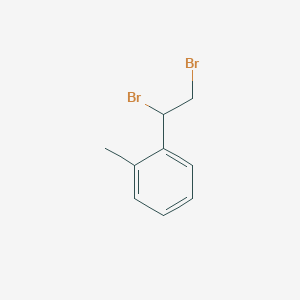
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
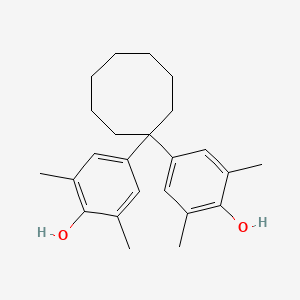
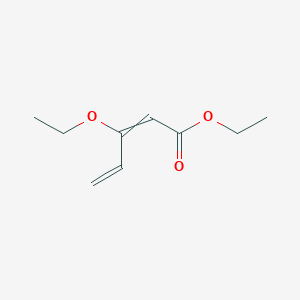
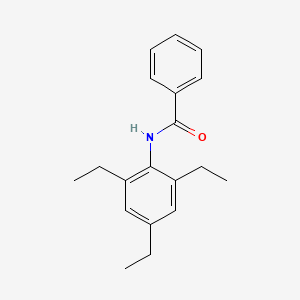
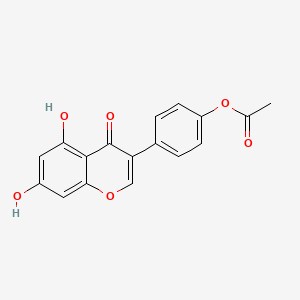
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
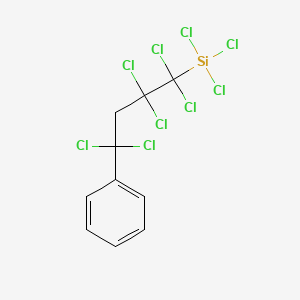
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
